N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This structure is often found in various biologically active molecules, making it a significant compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoropyrimidine with piperazine under specific conditions to form an intermediate compound. This intermediate is then reacted with N-ethyl-6-methylpyrimidin-4-amine to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield a reduced form of the compound with additional hydrogen atoms.
Scientific Research Applications
N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries
Mechanism of Action
The mechanism of action of N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
5-Fluoropyrimidine derivatives: These compounds share the fluoropyrimidine moiety and may have similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are often used in the development of pharmaceuticals.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are widely studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological properties and therapeutic potential .
Properties
IUPAC Name |
N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN7/c1-3-17-13-8-11(2)20-15(21-13)23-6-4-22(5-7-23)14-18-9-12(16)10-19-14/h8-10H,3-7H2,1-2H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPYAJSAFHNSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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